molecular formula C13H15NO4 B352864 butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 638141-79-4

butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No. B352864
M. Wt: 249.26g/mol
InChI Key: GXWUGFIVOBIDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is widely used in various fields of research due to its unique properties and potential applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be achieved through a three-step process involving the synthesis of 2-aminobenzoic acid, followed by the formation of 2-hydroxybenzoxazole, and finally the esterification of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate.

Starting Materials
2-nitrobenzoic acid, sodium hydroxide, iron powder, ethanol, hydrochloric acid, sodium nitrite, copper powder, acetic acid, butanol

Reaction
Step 1: Reduction of 2-nitrobenzoic acid to 2-aminobenzoic acid using iron powder and sodium hydroxide in ethanol, Step 2: Diazotization of 2-aminobenzoic acid with sodium nitrite and hydrochloric acid, followed by coupling with copper powder to form 2-hydroxybenzoxazole, Step 3: Esterification of 2-hydroxybenzoxazole with butyl acetate and acetic acid in the presence of a catalyst to form butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Mechanism Of Action

The mechanism of action of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is based on its ability to interact with specific biological molecules. This compound has a high affinity for certain amino acids such as cysteine and histidine. When it interacts with these amino acids, it undergoes a chemical reaction that results in the formation of a fluorescent product. This fluorescence can be used to detect the presence of the biological molecule of interest.

Biochemical And Physiological Effects

Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have minimal biochemical and physiological effects. It is considered to be non-toxic and has low cytotoxicity. This makes it an ideal compound for use in biological studies.

Advantages And Limitations For Lab Experiments

One of the main advantages of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is its high sensitivity and selectivity for specific biological molecules. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of this compound is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for the use of butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate in scientific research. One potential application is in the development of new biosensors for the detection of specific biological molecules. This compound could also be used in the development of new materials for optoelectronic applications. In addition, further research is needed to explore the potential of this compound for use in drug delivery systems and other biomedical applications.
In conclusion, butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a unique and versatile compound that has many potential applications in scientific research. Its ability to interact with specific biological molecules and its high sensitivity make it an ideal fluorescent probe for the detection of various biological molecules. Further research is needed to explore its potential in other areas of research and development.

Scientific Research Applications

Butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of various biological molecules such as proteins, nucleic acids, and lipids. This compound is also used in the synthesis of organic materials such as polymers and dendrimers. In addition, it has potential applications in the field of optoelectronics due to its unique photophysical properties.

properties

IUPAC Name

butyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-2-3-8-17-12(15)9-14-10-6-4-5-7-11(10)18-13(14)16/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWUGFIVOBIDRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

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